2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
CAS No.: 543695-32-5
Cat. No.: VC6298410
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543695-32-5 |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.49 |
| IUPAC Name | 2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H24N2O4S/c1-12-16(11-13-7-3-2-4-8-13)28-20(17(12)18(22)24)23-19(25)14-9-5-6-10-15(14)21(26)27/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H2,22,24)(H,23,25)(H,26,27) |
| Standard InChI Key | BANHQLBNKVOICA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)CC3=CC=CC=C3 |
Introduction
Molecular Structure and Stereochemical Features
The compound’s IUPAC name, 2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid, reflects its stereochemical complexity. Key structural elements include:
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A cyclohexane ring with a carboxylic acid substituent at position 1.
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A carbamoyl group (-CONH2) at position 2 of the cyclohexane, linked to a thiophene derivative.
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The thiophene ring is substituted with a benzyl group at position 5, a methyl group at position 4, and a carbamoyl group at position 3.
Crystallographic studies of analogous carbamoyl-containing compounds reveal that such molecules often adopt specific conformations to minimize steric strain. For example, in 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, the carbamoyl linkage exhibits a trans configuration, with torsion angles deviating slightly from 180° due to intramolecular interactions . Similar conformational dynamics likely influence the spatial arrangement of this compound’s thiophene and cyclohexane moieties.
Table 1: Estimated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₄S (hypothetical) |
| Molecular Weight | ~400.5 g/mol |
| Stereochemistry | (1R,2S) configuration |
| Key Functional Groups | Carboxylic acid, carbamoyl, thiophene, benzyl |
Synthetic Routes and Optimization
The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the thiophene precursor followed by coupling to a functionalized cyclohexane derivative. While detailed protocols are proprietary, general methodologies can be inferred from analogous syntheses:
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Thiophene Precursor Synthesis:
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Cyclohexane Functionalization:
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Coupling Reactions:
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Peptide coupling reagents such as HATU or EDC facilitate the formation of the carbamoyl bond between the cyclohexane and thiophene components.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene alkylation | Benzyl chloride, AlCl₃ | 60–70% |
| Carbamoylation | NH₄OCN, H₂SO₄ | 75–85% |
| Cyclohexane activation | SOCl₂, DMF (catalytic) | 90% |
| Amidation | HATU, DIPEA, DCM | 50–60% |
Physicochemical and Spectroscopic Properties
The compound’s solubility and stability are influenced by its polar functional groups. The carboxylic acid and carbamoyl groups enhance hydrophilicity, while the benzyl and methyl substituents contribute to lipophilicity.
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Solubility:
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Spectroscopic Data:
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¹H NMR: Expected signals include a singlet for the methyl group (δ 2.3–2.5 ppm), aromatic protons from the benzyl group (δ 7.2–7.4 ppm), and broad peaks for the carbamoyl NH₂ (δ 6.5–7.0 ppm).
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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Research Applications and Biological Activity
Pharmaceutical Development
The compound’s structural similarity to protease inhibitors and kinase modulators suggests potential therapeutic applications. For instance, thiophene derivatives are known to exhibit antiviral and antibiotic properties . The carbamoyl group may facilitate hydrogen bonding with biological targets, while the benzyl moiety could enhance membrane permeability.
Material Science
In polymer chemistry, the cyclohexane-thiophene scaffold could serve as a monomer for conductive polymers. Thiophene-based polymers are valued for their electronic properties, and the addition of a carbamoyl group might introduce self-assembly capabilities.
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